2-(4-Propylpiperidin-1-yl)ethanol

Lipophilicity Drug-likeness Permeability

2-(4-Propylpiperidin-1-yl)ethanol (CAS 158937-76-9) is a synthetic piperidine derivative with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol. The compound features a tertiary amine within a piperidine ring substituted at the 4-position with a propyl chain and at the 1-position with an ethanol group.

Molecular Formula C10H21NO
Molecular Weight 171.28 g/mol
Cat. No. B7725931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Propylpiperidin-1-yl)ethanol
Molecular FormulaC10H21NO
Molecular Weight171.28 g/mol
Structural Identifiers
SMILESCCCC1CCN(CC1)CCO
InChIInChI=1S/C10H21NO/c1-2-3-10-4-6-11(7-5-10)8-9-12/h10,12H,2-9H2,1H3
InChIKeyHFAHVTLPMIONSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Propylpiperidin-1-yl)ethanol: A C10 Piperidine Building Block with Defined Physicochemical Properties for Research and Development


2-(4-Propylpiperidin-1-yl)ethanol (CAS 158937-76-9) is a synthetic piperidine derivative with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol [1]. The compound features a tertiary amine within a piperidine ring substituted at the 4-position with a propyl chain and at the 1-position with an ethanol group. It is primarily utilized as a research intermediate and a versatile scaffold in medicinal chemistry . Key computed physicochemical properties include a XLogP3 of 1.9, a topological polar surface area (TPSA) of 23.5 Ų, and 4 rotatable bonds, which define its drug-likeness profile [1].

Why 2-(4-Propylpiperidin-1-yl)ethanol Cannot Be Freely Substituted with Shorter or Longer Alkyl Chain Analogs


In-class piperidine ethanol compounds, such as the 4-methyl or 4-butyl analogs, are not interchangeable with 2-(4-propylpiperidin-1-yl)ethanol. The length of the 4-alkyl substituent directly influences key molecular properties critical to downstream biological performance. As demonstrated below, changing the alkyl chain length alters lipophilicity (XLogP3) and molecular flexibility (rotatable bond count), which can impact membrane permeability, non-specific binding, and pharmacokinetic profiles [1]. These quantifiable structural differences mean that a receptor binding pocket optimized for a propyl chain will not accommodate a methyl or butyl chain without a potential loss of affinity or selectivity, a concept widely established in piperidine structure-activity relationships (SAR) [2].

Quantitative Differentiation Guide for 2-(4-Propylpiperidin-1-yl)ethanol Against 4-Alkyl Analogs


Increased Lipophilicity (XLogP3) Compared to 4-Methyl Analog

The target compound's larger propyl substituent increases its computed lipophilicity. The XLogP3 of 2-(4-propylpiperidin-1-yl)ethanol is 1.9, which is a full log unit higher than the 4-methyl analog (XLogP3 = 0.9) [1][2]. This difference suggests enhanced passive membrane permeability for the propyl derivative, a critical factor for CNS drug development.

Lipophilicity Drug-likeness Permeability

Increased Molecular Flexibility (Rotatable Bonds) vs. 4-Methyl Analog

The propyl chain provides greater conformational flexibility. 2-(4-Propylpiperidin-1-yl)ethanol has 4 rotatable bonds, compared to only 2 for the 4-methyl analog. This structural feature may be advantageous for induced-fit binding to flexible protein pockets, or conversely, it could increase the entropic penalty of binding depending on the target [1][2].

Molecular flexibility Entropy Conformational Analysis

Intermediate Molecular Weight and Size Between Methyl and Butyl Analogs

The molecular weight of the target compound fills a critical gap between smaller and larger analogs. At 171.28 g/mol, it is 28.05 Da heavier than the 4-methyl analog and 28.04 Da lighter than the 4-butyl analog [1][2]. This intermediate size can be optimal for lead-like chemical space, maintaining better solubility and permeability profiles compared to heavier, more lipophilic analogs, as inferred from established drug-likeness rules [3].

Molecular weight Size optimization Fragment-based drug design

Recommended Application Scenarios for 2-(4-Propylpiperidin-1-yl)ethanol Based on Verified Properties


Lead Optimization for CNS Targets Requiring Moderate Lipophilicity

The XLogP3 of 1.9 positions this compound within the optimal range for blood-brain barrier penetration [1]. It can be used as a starting scaffold for synthesizing CNS-active piperidine libraries where a methyl analog (XLogP3 0.9) would be too polar and a butyl analog too lipophilic, potentially avoiding rapid metabolic clearance. Its selection over the methyl analog is justified by the increased lipophilicity directly supported by computed data in Section 3.

Fragment-Based Drug Discovery (FBDD) for Flexible Binding Sites

With 4 rotatable bonds, this compound offers more conformational freedom than the rigid 4-methyl analog. In FBDD campaigns targeting proteins with large, flexible binding pockets like kinases or GPCRs, the propyl derivative can provide a better starting point for hit evolution by sampling a wider conformational space, potentially interacting with secondary sub-pockets inaccessible to smaller, more rigid analogs [1].

Structure-Activity Relationship (SAR) Studies on 4-Alkyl Chain Length

As the middle member of the methyl/ethyl/propyl/butyl series, this compound is an ideal control for systematic SAR studies. Its intermediate size and lipophilicity make it a critical data point for understanding how incremental alkyl chain extension affects target binding, selectivity, and ADME properties. This systematic use is supported by the quantitative structural differences outlined in Section 3 [1].

Synthetic Intermediate for Piperidine-Derived Investigational Compounds

The presence of a primary alcohol handle allows for further functionalization (e.g., oxidation, esterification, etherification). This compound's specific propyl substitution pattern makes it a key intermediate for synthesizing more complex N-alkyl piperidine pharmacophores, a common motif in NK1 receptor antagonists and other drug classes where the 4-propyl group has shown superior activity in previous SAR campaigns [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Propylpiperidin-1-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.